Cas no 1354952-18-3 (2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride)
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(2-aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride
- Z1258689350
- 2-(2-aminobutan-2-yl)-4-tert-butyl-1H-pyrimidin-6-one;hydrochloride
- 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride
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- MDL: MFCD20233554
- Inchi: 1S/C12H21N3O.ClH/c1-6-12(5,13)10-14-8(11(2,3)4)7-9(16)15-10;/h7H,6,13H2,1-5H3,(H,14,15,16);1H
- InChI Key: UCVSRSOTWLVSDR-UHFFFAOYSA-N
- SMILES: Cl.O=C1C=C(C(C)(C)C)N=C(C(C)(CC)N)N1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 363
- Topological Polar Surface Area: 67.5
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B401610-10mg |
2-(2-aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride |
1354952-18-3 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B401610-50mg |
2-(2-aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride |
1354952-18-3 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B401610-100mg |
2-(2-aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride |
1354952-18-3 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM391499-500mg |
2-(2-aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride |
1354952-18-3 | 95%+ | 500mg |
$450 | 2023-02-02 | |
| Chemenu | CM391499-1g |
2-(2-aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride |
1354952-18-3 | 95%+ | 1g |
$563 | 2023-02-02 | |
| Chemenu | CM391499-5g |
2-(2-aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride |
1354952-18-3 | 95%+ | 5g |
$1669 | 2023-02-02 | |
| Chemenu | CM391499-10g |
2-(2-aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride |
1354952-18-3 | 95%+ | 10g |
$2476 | 2023-02-02 | |
| Enamine | EN300-84957-0.05g |
2-(2-aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride |
1354952-18-3 | 95% | 0.05g |
$232.0 | 2023-09-02 | |
| Enamine | EN300-84957-0.1g |
2-(2-aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride |
1354952-18-3 | 95% | 0.1g |
$347.0 | 2023-09-02 | |
| Enamine | EN300-84957-0.25g |
2-(2-aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride |
1354952-18-3 | 95% | 0.25g |
$494.0 | 2023-09-02 |
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride Suppliers
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride
Introduction to 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride (CAS No. 1354952-18-3)
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride, identified by the CAS number 1354952-18-3, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the dihydropyrimidine class, a scaffold that has garnered considerable attention due to its versatile biological activities and structural properties. The presence of both an amine group and a tert-butyl substituent in its molecular structure contributes to its unique pharmacophoric features, making it a promising candidate for further exploration in medicinal chemistry.
The synthesis and characterization of this compound have been subjects of extensive research, particularly in the development of novel therapeutic agents. The dihydropyrimidine core is well-known for its role in various pharmacological applications, including antiviral, anticancer, and anti-inflammatory treatments. The specific arrangement of functional groups in 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride enhances its potential as a lead compound for drug design. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets, providing insights into its mechanism of action.
In recent years, there has been a surge in interest regarding the development of small-molecule inhibitors that modulate enzyme activity. 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride has been investigated for its potential to interact with enzymes involved in critical metabolic pathways. For instance, studies suggest that this compound may exhibit inhibitory effects on kinases and other enzymes relevant to cancer progression. The tert-butyl group, in particular, has been shown to influence the electronic properties of the molecule, thereby affecting its binding affinity and selectivity.
The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for pharmaceutical formulations. This aspect is crucial for drug development, as poor solubility can limit the bioavailability and efficacy of a therapeutic agent. The hydrochloride derivative also improves the compound's handling properties during synthesis and purification processes. Researchers have leveraged these advantages to explore various synthetic routes that optimize yield and purity while minimizing side reactions.
One of the most compelling aspects of 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride is its potential in addressing unmet medical needs. Current research indicates that this compound may serve as a precursor for more complex derivatives with enhanced pharmacological profiles. By modifying specific functional groups or introducing additional substituents, chemists can tailor the molecule to target specific diseases or conditions more effectively. This flexibility underscores the importance of dihydropyrimidine scaffolds in modern drug discovery.
The integration of machine learning and artificial intelligence into drug design has revolutionized the way researchers identify promising candidates like 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride. These technologies enable high-throughput virtual screening, allowing scientists to evaluate thousands of compounds rapidly. Preliminary simulations have suggested that this molecule may interact with proteins implicated in neurodegenerative disorders, opening up new avenues for therapeutic intervention. Such findings highlight the interdisciplinary nature of contemporary pharmaceutical research.
In clinical settings, the development of novel drugs often relies on understanding their interaction with biological systems at a molecular level. CAS No. 1354952-18-3 refers to a compound whose structural features make it an attractive candidate for further investigation. While preclinical studies are still underway, preliminary data indicate that this dihydropyrimidine derivative exhibits promising bioactivity without significant toxicity profiles observed so far. These early findings are encouraging and warrant further exploration into its therapeutic potential.
The role of 6-tert-butyl substituents in influencing molecular properties cannot be overstated. These bulky groups not only enhance steric hindrance but also modulate electronic distributions across the molecule. Such effects are critical in determining how a drug binds to its target receptor and how it is metabolized within the body. In 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride, these features contribute to its unique pharmacokinetic behavior, which may be leveraged to improve drug delivery systems.
Future directions in the study of this compound include exploring its potential as an intermediate in multi-step syntheses aimed at generating libraries of related molecules with diverse biological activities. Advances in green chemistry principles may also inform sustainable synthetic strategies that minimize waste and energy consumption while maintaining high yields. Such efforts align with global initiatives to promote environmentally responsible pharmaceutical manufacturing.
The broader significance of compounds like 1354952-18-3 lies in their contribution to expanding our arsenal against diseases through innovative chemical design. As our understanding of molecular interactions deepens, so does our ability to engineer molecules with precise functions tailored to human health needs. The dihydropyrimidine scaffold exemplified by this compound continues to inspire new approaches across academia and industry.
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